Lipophilicity Comparison: Increased LogP vs. Chloro and Fluoro Analogs
4-(4-Bromophenyl)-4H-1,2,4-triazole exhibits a predicted lipophilicity (XLogP3-AA) of 1.8 [1], which is higher than the reported LogP of approximately 1.6 for its 4-chlorophenyl analog [2] and substantially greater than the LogP typically observed for 4-fluorophenyl analogs (which generally reduces LogP compared to H or Cl substituents). This difference in lipophilicity directly impacts membrane permeability and distribution profiles in biological assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 4-(4-Chlorophenyl)-4H-1,2,4-triazole: LogP ≈ 1.6; 4-(4-Fluorophenyl)-4H-1,2,4-triazole: LogP expected <1.6 |
| Quantified Difference | Bromo analog is more lipophilic by at least +0.2 LogP units versus chloro analog |
| Conditions | Computational prediction (XLogP3-AA) for target; experimental/chromatographic data for comparator |
Why This Matters
Higher LogP enhances passive membrane permeability, which can be critical for cellular uptake in cell-based assays and influences compound ranking in early drug discovery.
- [1] GuideChem. 4-(4-Bromophenyl)-4H-1,2,4-triazole (CAS 90005-07-5) Chemical Properties. Accessed 2026. View Source
- [2] ChemExper. 4-(4-Chlorophenyl)-4H-1,2,4-triazole LogP data. Accessed 2026. View Source
